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Compound of Interest

2-(4-lodophenyl)-n-
Compound Name:
methylacetamide

cat. No.: B8135178

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and preparation
of solutions of 2-(4-lodophenyl)-n-methylacetamide, a compound of interest in medicinal
chemistry and drug development. The information is intended for use by qualified researchers
and scientists.

Compound Information

Property Value

IUPAC Name 2-(4-iodophenyl)-N-methylacetamide
Molecular Formula CoH10INO

Molecular Weight 275.09 g/mol

18698-96-9 (for 2-iodophenylacetic acid

precursor)

CAS Number

Appearance Expected to be a solid at room temperature

Synthesis of 2-(4-lodophenyl)-n-methylacetamide

Two plausible synthetic routes are presented below. Route A involves the amidation of 4-
iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.
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Synthetic Route A: Amidation of 4-lodophenylacetic
Acid

This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation
of a carboxylic acid with an amine is a common and efficient method.

Reaction Scheme:
Experimental Protocol:
e Materials:
o 4-lodophenylacetic acid
o Methylamine (solution in a suitable solvent, e.g., THF or water)

o A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-
yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

o Abase such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

o Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

o Standard laboratory glassware and purification apparatus (e.g., column chromatography)
e Procedure:

1. Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

2. Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room
temperature.

3. In a separate flask, prepare a solution of methylamine (1.2 equivalents).

4. Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10
minutes.
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5. Slowly add the methylamine solution to the reaction mixture.

6. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

7. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g.,
dicyclohexylurea if DCC is used).

8. Wash the filtrate with an acidic solution (e.g., 1M HCI), a basic solution (e.g., saturated
NaHCOs), and brine.

9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

10. Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes).

11. Characterize the purified product by spectroscopic methods (*H NMR, 13C NMR, MS).

DOT Diagram of Synthetic Workflow (Route A):
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BENCHE

Reaction Setup
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Caption: Synthetic workflow for 2-(4-lodophenyl)-n-methylacetamide via amidation.
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Synthetic Route B: lodination of 2-Phenyl-n-
methylacetamide

This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-
catalyzed C-H activation is a modern and efficient method for regioselective iodination.[1]

Reaction Scheme:
Experimental Protocol:
e Materials:
o 2-Phenyl-n-methylacetamide
o Molecular iodine (I2)
o Palladium(ll) acetate (Pd(OAc)z) or another suitable palladium catalyst

o An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO3)

[1]
o A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)[1]
o Standard laboratory glassware and purification apparatus
e Procedure:

1. In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent),
Pd(OAc):2 (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2
equivalents), and NaHCOs (e.g., 1 equivalent).[1]

2. Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.[1]

3. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a
designated time (e.g., 20 hours).[1] Monitor the reaction by TLC.

4. After completion, cool the reaction mixture to room temperature.
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5. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a
solution of sodium thiosulfate to quench excess iodine, followed by water and brine.

6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

7. Purify the crude product by column chromatography on silica gel.
8. Characterize the purified product by spectroscopic methods.

DOT Diagram of Synthetic Workflow (Route B):
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Reaction Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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